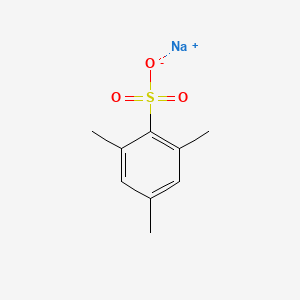

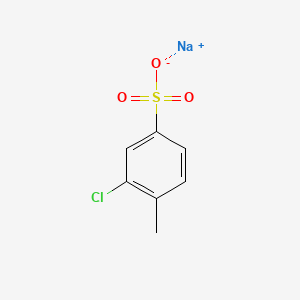

Sodium 3-Chloro-4-methylbenzenesulfonate

説明

Synthesis Analysis

Sodium 3-Chloro-4-methylbenzenesulfonate can be prepared from 4-methylbenzenesulfonyl chloride via chlorination . It is also known for its use in the synthesis of 2-chloro 4-methylsulfonamide benzylamine .Molecular Structure Analysis

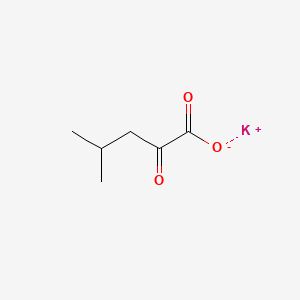

The molecular formula of Sodium 3-Chloro-4-methylbenzenesulfonate is C7H6ClNaO3S . Its average mass is 228.628 Da and its monoisotopic mass is 227.962387 Da .Chemical Reactions Analysis

Sodium 3-Chloro-4-methylbenzenesulfonate is known for its high reactivity towards various nucleophiles. It is commonly used as a reagent in organic synthesis reactions.Physical And Chemical Properties Analysis

Sodium 3-Chloro-4-methylbenzenesulfonate is a white crystalline compound. It is soluble in water, ethanol, and acetone. The molecular weight of the compound is 228.63 g/mol.科学的研究の応用

Decolorization and Biodegradation of Azo Dyes

This compound has been used in research exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes . The study evaluated the effectiveness of Streptomyces albidoflavus 3MGH in decolorizing and degrading three different azo dyes .

Preparation of Sodium Sulfinates

Sodium 3-Chloro-4-methylbenzenesulfonate can be used in the preparation of sodium sulfinates . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Solubility Studies

The solubilities of Sodium 2-Chlorotoluene-4-sulfonate in various solvents such as water, methanol, formic acid, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and binary mixed solvents have been determined experimentally . This information is crucial for understanding its behavior in different environments and for optimizing its use in various applications .

Environmental Pollution Mitigation

Research has shown that Sodium 3-Chloro-4-methylbenzenesulfonate can be used to mitigate environmental pollution caused by the improper disposal of dyes and effluents from the textile industry .

Synthesis of Organosulfur Compounds

Sodium 3-Chloro-4-methylbenzenesulfonate can be used in the synthesis of organosulfur compounds . It has been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

作用機序

Target of Action

Sodium 3-Chloro-4-methylbenzenesulfonate, also known as Sodium 2-Chlorotoluene-4-sulfonate, is a chemical compound that primarily targets aromatic compounds in organic chemistry . The compound’s primary targets are the hydrogen atoms on the aromatic ring, specifically at the benzylic position .

Mode of Action

The interaction of Sodium 3-Chloro-4-methylbenzenesulfonate with its targets involves a process known as nucleophilic aromatic substitution . This process begins with the attack of the nucleophile (the sodium salt) on the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

The action of Sodium 3-Chloro-4-methylbenzenesulfonate affects the biochemical pathways involved in the synthesis of various organic compounds . The compound’s interaction with its targets results in the formation of new bonds and the breaking of existing ones, leading to changes in the structure of the target molecules .

Pharmacokinetics

Given its chemical structure and properties, it can be inferred that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of Sodium 3-Chloro-4-methylbenzenesulfonate’s action primarily involve changes in the structure of the target molecules . These changes can lead to alterations in the properties and functions of the molecules, potentially affecting various biochemical processes .

Action Environment

The action, efficacy, and stability of Sodium 3-Chloro-4-methylbenzenesulfonate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemical compounds, and the specific conditions under which the compound is stored and used .

Safety and Hazards

While specific safety and hazard information for Sodium 3-Chloro-4-methylbenzenesulfonate was not found in the search results, it is generally advisable to handle all chemicals with appropriate safety measures. This includes wearing protective gloves, protective clothing, eye protection, and ensuring adequate ventilation .

特性

IUPAC Name |

sodium;3-chloro-4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(4-7(5)8)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFDFCOTXFCZMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339641 | |

| Record name | Sodium 3-chlorotoluene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-Chloro-4-methylbenzenesulfonate | |

CAS RN |

5138-91-0 | |

| Record name | Sodium 2-chlorotoluene-4-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-chlorotoluene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-chlorotoluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of studying the solubility of Sodium 2-Chlorotoluene-4-sulfonate?

A1: Understanding the solubility of Sodium 2-Chlorotoluene-4-sulfonate in various solvents, including water and organic mixtures, is crucial for optimizing its synthesis and potential applications. For instance, [] focuses on improving the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, where Sodium 2-Chlorotoluene-4-sulfonate is a key intermediate. By determining its solubility in different solvents and solvent mixtures, researchers can optimize reaction conditions like temperature and solvent composition to maximize yield and purity. [] provides valuable data on the solubility of Sodium 2-Chlorotoluene-4-sulfonate in various solvents, including water, methanol, formic acid, and their mixtures. This information is valuable for developing efficient purification and crystallization processes for this compound.

Q2: How does the research contribute to a better understanding of the nitration process involving Sodium 2-Chlorotoluene-4-sulfonate?

A2: The research presented in [] directly investigates the nitration of Sodium 2-Chlorotoluene-4-sulfonate as part of the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid. The study focuses on optimizing the nitration reaction conditions, including factors like temperature, concentration of reagents (fuming sulfuric acid and fuming nitric acid), and reaction time, to maximize the yield of the desired nitrated product. This optimization leads to a significant increase in yield from 65.7% in the existing industrial process to 91% under the optimized conditions. This finding highlights the importance of carefully controlling reaction parameters in organic synthesis to achieve high yields and cost-effective production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)

![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)